Acetylthiomethyl-diphenylphosphine borane complex
Overview
Description
CID 11266195, also known as Acetylthiomethyl-diphenylphosphine borane complex, is a chemical compound with the molecular formula C₁₅H₁₈BOPS and a molecular weight of 288.15 . It is used as a traceless Staudinger ligation reagent with a borane protecting group. The borane group stabilizes the phosphine against oxidation and can be easily removed with mild basic or acidic conditions to yield the active phosphine .
Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results .
Scientific Research Applications
Reversible Control of Protein Function
Chemically Induced Dimerization (CID) is a technique that enables reversible and spatiotemporal control of protein function within cellular contexts. This approach has advanced the study of biological processes by allowing researchers to manipulate protein interactions with unprecedented precision. The development of orthogonal and reversible CID systems has expanded its utility beyond signal transduction studies to include investigations into membrane dynamics and protein trafficking. These advancements underscore the technique's versatility in dissecting complex biological mechanisms (Voss, Klewer, & Wu, 2015).
Methodological Insights in Developmental Research
The Consortium on Individual Development (CID) has highlighted the importance of aligning research goals with appropriate methodologies in the study of child and adolescent development. By evaluating 100 publications, researchers have emphasized the necessity for alternative techniques to bridge gaps between research designs and objectives. This analysis points towards a more nuanced understanding of developmental processes and the methodological challenges they present, suggesting avenues for future research enhancements (Hamaker, Mulder, & van IJzendoorn, 2020).
Enhancements in Mass Spectrometry
Collision-Induced Dissociation (CID) is pivotal in mass spectrometry, particularly for analyzing peptide ions. Statistical characterization of CID spectra from doubly charged tryptic peptides has led to improved peptide identification algorithms. This research reveals trends in fragmentation processes, contributing to a deeper understanding of peptide mass spectrometry and enhancing the accuracy of protein identification (Tabb, Smith, Breci, Wysocki, Lin, & Yates, 2003).
Photocaged-Photocleavable CID for Spatiotemporal Studies
The development of a photocaged-photocleavable chemical dimerizer for CID has enabled researchers to manipulate protein localization with light-induced precision. This innovative approach allows for the rapid activation and deactivation of protein dimerization, providing a powerful tool for studying dynamic biological processes such as peroxisome transport and mitotic checkpoint signaling with exceptional spatial and temporal resolution (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018).
Gene Regulation and Editing via PROTAC-CID Systems
PROTAC-CID systems represent a significant advancement in gene regulation and editing. These engineered platforms utilize chemically induced dimerization to control gene expression levels and perform genome editing with high precision. The versatility of PROTAC-CID systems in gene regulation, coupled with their potential for in vivo applications, opens new pathways for biomedical research and therapeutic development (Ma, Yuan, Peng, Paredes, Zeng, Osikpa, Yang, Peddi, Patel, Liu, Sun, & Gao, 2023).
Safety and Hazards
Properties
InChI |
InChI=1S/C15H15OPS.B/c1-13(16)18-12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11H,12H2,1H3; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWHSIZUGNRROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BOPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460631 | |
Record name | AGN-PC-005LSK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446822-71-5 | |
Record name | AGN-PC-005LSK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetylthiomethyl-diphenylphosphine borane complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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